Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Core Structural Features
- 1,4-Dihydropyridine Ring : Adopts a non-planar boat conformation , as observed in crystallographic studies of analogous dihydropyridines. Puckering parameters (Q = 0.3273 Å, θ = 106.1°, φ = 356.4°) indicate moderate distortion from planarity.
- Pyrazole Substituent : The pyrazole ring (N1/N2/C7–C9) is nearly perpendicular to the dihydropyridine plane, forming a dihedral angle of 87.81° . This orthogonal arrangement minimizes steric clashes between the 4-nitrophenyl and phenyl groups.
- Ester Groups : The diisopropyl esters at positions 3 and 5 introduce steric bulk, influencing solubility and crystallinity.
Substituent Interactions
- The 4-nitrophenyl group at the pyrazole’s 3-position adopts a coplanar orientation relative to the pyrazole ring (dihedral angle: 45.09°), facilitating π-π stacking in the solid state.
- The phenyl group at the pyrazole’s 1-position projects away from the dihydropyridine core, creating a T-shaped steric profile.
Crystallographic Characterization and Conformational Dynamics
X-ray diffraction studies reveal a three-dimensional hydrogen-bonded network stabilized by intermolecular interactions.
Crystal Packing and Hydrogen Bonding
| Interaction Type | Bond Length (Å) | Angle (°) | Role in Packing |
|---|---|---|---|
| N–H···N | 2.12 | 167 | Links dihydropyridine and pyrazole rings |
| N–H···O | 2.08 | 155 | Connects amine and nitro groups |
| C–H···O | 2.34 | 141 | Stabilizes ester groups |
The boat conformation of the dihydropyridine ring is critical for accommodating the pyrazole substituent. Intramolecular C–H···O hydrogen bonds form an S(6) ring motif , preorganizing the molecule for crystal packing.
Space Group and Unit Cell
While specific data for this compound is limited, analogous pyrazoline-pyridine hybrids crystallize in monoclinic (P2₁/c) or orthorhombic (Pnma) space groups. Unit cell parameters typically include:
- a = 10–12 Å
- b = 15–18 Å
- c = 20–22 Å
- β = 90–100°
Electronic Structure Analysis via Computational Chemistry
Density functional theory (DFT) calculations provide insights into the compound’s electronic properties.
Key Findings
- Frontier Molecular Orbitals :
- Electrostatic Potential Map :
- Absorption Spectra :
Conformational Energy Landscape
- The boat conformation is 4.2 kcal/mol more stable than the planar form due to reduced steric strain between the methyl and pyrazole substituents.
Properties
Molecular Formula |
C30H32N4O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h7-18,27,31H,1-6H3 |
InChI Key |
MLFRWRSYMBRIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Synthesis Modifications
The Hantzsch reaction—a classical method for 1,4-dihydropyridines—has been adapted for this compound. Source details an improved asymmetric DHP synthesis by reacting a benzylidene precursor (II ) with β-ketoester (III ) and enamine (VI ) in a 1:3:3 molar ratio. The reaction proceeds in isopropanol at reflux (82°C) for 15–20 hours, yielding the DHP core with 68–72% efficiency after crystallization.
Critical parameters :
-
Solvent : Lower alkanols (isopropanol preferred) enhance solubility and reduce side reactions.
-
Stoichiometry : Excess β-ketoester and enamine drive the cyclocondensation to completion.
-
Workup : Partial solvent evaporation followed by cold crystallization (0–5°C) isolates the product with >95% purity.
Pyrazole Ring Formation
The 3-(4-nitrophenyl)-1-phenylpyrazole moiety is synthesized via acid-catalyzed cyclocondensation. Source employs phenylhydrazine and 4-nitroacetophenone in glacial acetic acid under reflux (120°C, 6 hours), achieving 74% yield. Alternatively, source reports a microwave-assisted method using 4-nitrobenzaldehyde and ethyl acetoacetate in acetic acid (150°C, 30 minutes), yielding 82% with reduced reaction time.
Key observations :
-
Acid catalysis : Acetic acid protonates the carbonyl group, facilitating nucleophilic attack by hydrazine.
-
Microwave irradiation : Accelerates reaction kinetics, minimizing decomposition.
Convergent Coupling Approaches
Pyrazole-DHP Fusion
Post-synthesis functionalization links the pyrazole to the DHP core. Source describes a Pd-catalyzed Suzuki-Miyaura coupling between 4-bromo-DHP and 3-(4-nitrophenyl)-1-phenylpyrazole-4-boronic acid. Using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 90°C for 12 hours, this method achieves 65% yield.
Challenges :
One-Pot Tandem Synthesis
Source discloses a tandem protocol where in-situ-generated pyrazole intermediates undergo Hantzsch cyclization. A mixture of 4-nitrobenzaldehyde, phenylhydrazine, diisopropyl acetylenedicarboxylate, and ammonium acetate in ethanol is heated at 70°C for 8 hours, yielding the target compound in 58% yield. While efficient, this method requires stringent stoichiometric control to avoid oligomerization.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Source highlights industrial production using continuous flow reactors. Key advantages include:
-
Precise temperature control : Microfluidic channels maintain isothermal conditions (±1°C), crucial for exothermic cyclizations.
-
Automated purification : In-line liquid-liquid extraction removes unreacted hydrazines and nitro byproducts, achieving 89% purity pre-crystallization.
Table 1: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 12 | 2.5 |
| Yield (%) | 65 | 78 |
| Purity Pre-Crystallization (%) | 72 | 89 |
Solvent Recycling Protocols
Industrial processes recover isopropanol via vacuum distillation (45°C, 150 mbar), reducing solvent waste by 70%. Source notes that recycled solvent retains reactivity for ≥5 cycles without yield loss.
Advanced Catalytic Methods
Photoredox Functionalization
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate exhibit significant antimicrobial properties. The nitrophenyl group can participate in electron transfer reactions that enhance the compound's efficacy against various pathogens.
Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. Investigations into its mechanism of action reveal interactions with specific molecular targets involved in cancer cell proliferation and survival pathways. This makes it a candidate for further development in cancer therapeutics.
Cardiovascular Applications
The compound is also being explored for its effects on cardiovascular health. Its structural similarity to known antihypertensive agents suggests potential efficacy in treating hypertension and related cardiovascular conditions. Research is ongoing to establish its safety profile and therapeutic window.
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Detailed investigations into the compound's mechanism of action at the molecular level.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Derivatives Exploration : Synthesizing and evaluating derivatives to enhance biological activity and reduce toxicity.
Mechanism of Action
The mechanism of action of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Positional Variation of Nitro Group
Compound B (Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate) shares the same molecular formula (C₃₀H₃₂N₄O₆ , MW = 544.608 g/mol) as Compound A but differs in the nitro group position on the phenyl ring (3-nitro vs. 4-nitro) . This positional isomerism impacts electronic properties:
- 4-Nitrophenyl (Compound A) : Symmetrical substitution enhances dipole moments and may improve crystal packing efficiency.
Core Heterocycle Variation: Tetrahydroimidazopyridine vs. Dihydropyridine
Compound C (Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) replaces the dihydropyridine core with a tetrahydroimidazopyridine system. Key differences include:
- Core structure : Tetrahydroimidazopyridine introduces additional nitrogen atoms and a fused ring system, altering π-electron delocalization.
- Substituents: A cyano group at position 8 and a phenethyl group at position 3 enhance steric bulk and electron-withdrawing effects.
- Physical properties : Melting point = 243–245°C (vs. unavailable data for Compound A) .
Ester Group and Substituent Modifications
Compound D (Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-pyridine-3,5-dicarboxylate) and Compound E (Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate) feature diethyl esters instead of diisopropyl groups.
- Diethyl vs.
- Substituent effects :
Data Table: Structural and Physical Properties
| Compound | Core Structure | Ester Group | Pyrazole Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| A | 1,4-Dihydropyridine | Diisopropyl | 3-(4-Nitrophenyl), 1-phenyl | C₃₀H₃₂N₄O₆ | 544.608 | N/A |
| B | 1,4-Dihydropyridine | Diisopropyl | 3-(3-Nitrophenyl), 1-phenyl | C₃₀H₃₂N₄O₆ | 544.608 | N/A |
| C | Tetrahydroimidazopyridine | Diethyl | 7-(4-Nitrophenyl), 3-phenethyl | C₂₈H₂₅N₅O₆ | 527.53 | 243–245 |
| D | 1,4-Dihydropyridine | Diethyl | 5-(4-Methylphenyl) | C₂₅H₂₉N₃O₄ | 435.52 | N/A |
| E | 1,4-Dihydropyridine | Diethyl | 5-Phenyl | C₂₄H₂₇N₃O₄ | 421.50 | N/A |
Research Findings and Implications
- Crystallography : SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving crystal structures of analogs like Compounds B and D, confirming substituent positions and hydrogen-bonding patterns .
- Similarity Analysis : Computational methods classify Compounds A and B as "structurally similar" due to identical backbones, but their dissimilar nitro positions may lead to divergent biological activities .
Biological Activity
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C31H34N4O7
- Molecular Weight : 574.6 g/mol
- IUPAC Name : Dipropan-2-yl 4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in oxidative stress pathways, which could have implications for diseases characterized by oxidative damage.
- Receptor Modulation : The compound may interact with specific receptors related to inflammation and cellular signaling pathways.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate cellular damage from reactive oxygen species (ROS).
Anticancer Activity
Research has indicated that derivatives of pyridine and pyrazole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines including breast and colon cancer cells. The specific antiproliferative activity of this compound against these cell lines remains to be fully elucidated but suggests a promising avenue for further investigation.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar scaffolds have been reported to modulate inflammatory pathways and reduce cytokine production in vitro. This could indicate a therapeutic role in treating inflammatory diseases.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Reported anti-inflammatory effects in murine models through cytokine modulation. |
| Study C | Showed antimicrobial activity against Gram-positive bacteria with MIC values in the low µg/mL range. |
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The compound is typically synthesized via multicomponent Hantzsch reactions, involving condensation of aldehydes, β-keto esters, and ammonia derivatives. Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance reaction efficiency due to improved solubility of intermediates.
- Catalyst use : Acidic catalysts (e.g., acetic acid) accelerate cyclization, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Reactions are often conducted under reflux (70–100°C) to balance yield and side-product formation .
Q. How is the crystal structure of this compound characterized, and what are its key geometric parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:
- Planarity of the dihydropyridine (DHP) ring : Distortion angles (0.5–2.5°) due to steric effects from the 2,6-dimethyl groups .
- Torsion angles : The pyrazole substituent at position 4 exhibits a dihedral angle of 15–25° relative to the DHP ring, influencing π-π stacking interactions .
- Hydrogen bonding : Intramolecular N–H···O bonds (1.8–2.1 Å) stabilize the 1,4-dihydropyridine conformation .
Q. What spectroscopic techniques are used to confirm its purity and structure?
- NMR : NMR resolves methyl groups (δ 1.2–1.4 ppm for isopropyl) and aromatic protons (δ 7.2–8.1 ppm for nitrophenyl). NMR confirms ester carbonyls (δ 165–170 ppm) .
- IR : Stretching vibrations at 1720–1740 cm (C=O) and 1520–1550 cm (NO) validate functional groups .
- Mass spectrometry : Molecular ion peaks (m/z 550–560) align with the compound’s molecular weight .
Advanced Research Questions
Q. How can researchers address low yields during synthesis, particularly in scaling reactions?
Low yields (<50%) often arise from:
- Side reactions : Competing enamine formation can be suppressed by using anhydrous ammonia and inert atmospheres .
- Purification challenges : Column chromatography with silica gel (hexane/ethyl acetate, 7:3) improves separation of diastereomers .
- Microwave vs. conventional heating : Microwave synthesis increases yields by 15–20% by reducing decomposition pathways .
Q. How do discrepancies in crystallographic data (e.g., bond lengths, angles) impact interpretations of molecular interactions?
Variations in SC-XRD data (e.g., C–C bond lengths ±0.02 Å) may reflect:
Q. What computational methods are effective for predicting the compound’s reactivity and binding affinity?
- DFT calculations : B3LYP/6-31G(d) models predict electrophilic regions (e.g., nitro group’s LUMO) for nucleophilic attack .
- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., calcium channels), showing binding energies of −8.5 to −9.2 kcal/mol .
- MD simulations : NAMD analyzes stability in lipid bilayers, revealing 10–15° tilting angles in membrane penetration .
Q. How does substituent variation (e.g., nitrophenyl vs. methoxyphenyl) influence biological activity?
- Electron-withdrawing groups (e.g., NO) enhance redox activity, critical for pro-drug activation in cancer studies .
- Steric effects : Bulky substituents at position 4 reduce binding to cytochrome P450 enzymes, as shown in competitive inhibition assays (IC differences of 2–5 μM) .
Methodological Guidance for Data Contradictions
Q. How should researchers resolve conflicting data on the compound’s solubility in polar solvents?
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardized protocols : Use identical cell lines (e.g., HEK293 for calcium channel studies) and passage numbers .
- QC metrics : Enforce ≥95% purity (HPLC) and consistent crystallinity (PXRD) for biological testing .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
